Lanthanum perchlorate

Thermal analysis DTA/TG Inorganic salts

Lanthanum perchlorate hexahydrate is the gold-standard non-coordinating electrolyte for La³⁺ speciation, hydration, and catalytic studies. Unlike LaCl₃ and La(NO₃)₃, perchlorate remains exclusively outer-sphere, preserving [La(OH₂)₉]³⁺ artifact-free for Raman, 139La NMR, and calorimetry. Preferred for Lewis acid catalysis where anion competition must be eliminated. Also ideal for lanthanide-macrocycle host-guest chemistry. Buy high-purity La(ClO₄)₃·6H₂O for reproducible thermodynamic baselines.

Molecular Formula ClHLaO4
Molecular Weight 239.36 g/mol
CAS No. 14017-46-0
Cat. No. B079304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum perchlorate
CAS14017-46-0
Molecular FormulaClHLaO4
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESOCl(=O)(=O)=O.[La]
InChIInChI=1S/ClHO4.La/c2-1(3,4)5;/h(H,2,3,4,5);
InChIKeySNGHGBDWDDLOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Perchlorate CAS 14017-46-0: Technical Baseline for Scientific Procurement


Lanthanum perchlorate (La(ClO₄)₃·6H₂O, CAS 14017-46-0) is a crystalline, highly water-soluble lanthanum(III) salt with a molecular weight of 437.25 g/mol and a density of 1.479 g/mL at 25 °C . It is characterized by pronounced hygroscopicity and functions as a non-coordinating electrolyte in aqueous and mixed organic solvent systems, wherein the perchlorate anion remains exclusively in the outer coordination sphere of the La³⁺ cation [1]. Unlike lanthanum chloride and nitrate salts, the perchlorate counterion does not form inner-sphere complexes with La³⁺ across a wide range of solvent compositions, making it a preferred choice for fundamental studies of lanthanum ion speciation and for applications requiring a non-complexing anion [2].

Lanthanum Perchlorate Procurement: Why Anion Selection Dictates Experimental Outcomes


Generic substitution among lanthanum(III) salts based solely on the La³⁺ cation is scientifically unsound. The counterion critically determines the speciation, coordination behavior, and ultimately the functional performance of the lanthanum center. In aqueous solutions, LaCl₃ forms inner-sphere chloro-complexes detectable across a concentration range of 0.5–3.050 mol L⁻¹, while La(NO₃)₃ forms nitrato-complexes over a range of 0.121–1.844 mol L⁻¹ [1]. In water-DMF mixtures, nitrate and chloride ions enter the inner coordination sphere of La³⁺ at mole fractions X > 0.14 and X > 0.3, respectively [2]. In contrast, the perchlorate anion remains entirely in the outer sphere across all solvent compositions, preserving the La³⁺ cation in its fully solvated, non-complexed state [3]. This fundamental difference in anion coordinating tendency directly impacts thermodynamic measurements, spectroscopic baselines, and the reliability of catalytic or complexation studies. Substituting La(ClO₄)₃ with LaCl₃ or La(NO₃)₃ introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

Lanthanum Perchlorate CAS 14017-46-0: Quantified Differentiation Evidence Guide


Thermal Decomposition Temperature: Lanthanum Perchlorate Exhibits Superior Stability Among Light Lanthanide Perchlorates

Differential thermal analysis (DTA) and thermogravimetric (TG) studies comparing lanthanum, praseodymium, neodymium, and samarium perchlorates reveal that lanthanum perchlorate exhibits the highest thermal decomposition temperature among the light lanthanide perchlorates examined. The decomposition temperature, measured as the onset of major mass loss events, follows the order La > Pr > Nd > Sm [1].

Thermal analysis DTA/TG Inorganic salts Decomposition kinetics

Coordination Thermodynamics with Dibenzo-18-Crown-6: Lanthanum Perchlorate Displays Distinct Binding Parameters

Calorimetric titration studies of lanthanide perchlorates (excluding Pm and Lu) with dibenzo-18-crown-6 (DB18C6) in anhydrous acetonitrile at 298.15 K provide quantitative thermodynamic parameters for coordination reactions. Lanthanum perchlorate exhibits a specific set of formation constants (log K) and reaction enthalpies (ΔH) that are distinguishable from other lanthanide perchlorates, reflecting its position at the beginning of the lanthanide series with the largest ionic radius [1]. Comparative analysis with other crown ethers in the same study further delineates the crown-size selectivity of La³⁺ versus other Ln³⁺ cations.

Coordination chemistry Crown ether Calorimetry Lanthanide contraction

Aqueous Speciation Stability: Perchlorate Anion Preserves Non‑Complexed La³⁺ Hydrate

Raman spectroscopic analysis of aqueous La(III) salt solutions across a concentration range of 0.121–3.050 mol L⁻¹ at 23 °C reveals stark differences in anion coordination behavior. In dilute La(ClO₄)₃ solutions (∼0.2 mol L⁻¹), the nona-aqua La(III) ion [La(OH₂)₉]³⁺ is thermodynamically stable, with only outer-sphere ion pairs and contact ion pairs forming at higher concentrations [1]. By contrast, LaCl₃ solutions form detectable chloro-complexes across 0.5–3.050 mol L⁻¹, and La(NO₃)₃ forms nitrato-complexes across 0.121–1.844 mol L⁻¹. Both chloride and nitrate complexes disappear only upon substantial dilution (<0.1 mol L⁻¹ and <0.01 mol L⁻¹, respectively) [2].

Solution chemistry Raman spectroscopy Ion pairing Hydration

Solvent-Dependent Coordination: Perchlorate Remains Outer-Sphere Across Water-DMF Compositions

139La NMR investigations of water-dimethylformamide (DMF) solutions of La(NO₃)₃, LaCl₃, and La(ClO₄)₃ as a function of DMF mole fraction (X) reveal anion-dependent coordination behavior. In La(ClO₄)₃-H₂O-DMF solutions, perchlorate anions do not enter the inner coordination sphere of La³⁺ at any value of X > 0 [1]. In contrast, nitrate ions occupy inner-sphere positions when X > 0.14, and chloride ions enter the inner sphere at X > 0.3 [2]. The chemical shift and signal width of the 139La resonance depend both on DMF mole fraction and anion identity.

Mixed solvent systems NMR spectroscopy Coordination sphere Solvation

Crystal Engineering: Lanthanum Perchlorate Forms Defined 10-Coordinate Macrocyclic Complexes

X-ray crystallographic analysis of the complex formed between La(ClO₄)₃ and the polythia macrocycle 1,4,10,13-tetraoxa-7,16-dithiacyclo-octadecane (L1) in methyl cyanide reveals a discrete 10-coordinate lanthanum(III) center [1]. The lanthanum ion is coordinated to all six donor atoms of L1, two oxygen atoms from one bidentate perchlorate anion, one oxygen atom from a second monodentate perchlorate, and one oxygen atom from a water molecule, forming a decatetrahedral coordination polyhedron [2]. The structure was refined to R = 0.036 using 4,635 observed reflections. Parallel studies with L2 and L3 macrocycles showed no coordination to lanthanoid perchlorates in methyl cyanide, establishing ligand-specific coordination behavior.

Crystal structure Macrocyclic ligands X-ray diffraction Coordination geometry

Lanthanum Perchlorate CAS 14017-46-0: Evidence-Based Research and Industrial Application Scenarios


Fundamental Lanthanum Speciation Studies in Aqueous and Mixed Solvent Systems

For researchers investigating La³⁺ hydration structure, ion pairing, or solvation dynamics, La(ClO₄)₃ is the unequivocal salt of choice. Raman spectroscopic evidence confirms that the perchlorate anion does not form inner-sphere complexes with La³⁺ in aqueous solution, preserving the [La(OH₂)₉]³⁺ nona-hydrate as the thermodynamically stable species at concentrations ∼0.2 mol L⁻¹ [1]. 139La NMR studies in water-DMF mixtures further demonstrate that perchlorate remains exclusively outer-sphere across all solvent compositions (X > 0), whereas nitrate and chloride ions enter the inner coordination sphere at X > 0.14 and X > 0.3, respectively [2]. This non-coordinating behavior across concentration and solvent gradients makes La(ClO₄)₃ the gold-standard electrolyte for obtaining artifact-free spectroscopic and thermodynamic baselines.

Crown Ether and Macrocycle Coordination Chemistry

Investigators designing lanthanide-selective extraction agents or studying supramolecular host-guest chemistry should consider La(ClO₄)₃ based on its well-characterized thermodynamic and structural behavior. Calorimetric titration data for DB18C6 coordination in anhydrous acetonitrile provide log K and ΔH values specific to La³⁺, enabling direct comparison with other lanthanide perchlorates across the series [3]. Furthermore, X-ray crystallography has resolved the 10-coordinate structure of the La(ClO₄)₃ complex with a polythia [18]-crown-6 analog, refined to R = 0.036 with 4,635 observed reflections, establishing a structural benchmark for lanthanide-macrocycle interactions [4].

Thermal Stability-Constrained Inorganic Synthesis and Materials Processing

For synthetic procedures or materials processing steps involving elevated temperatures, the thermal decomposition hierarchy among light lanthanide perchlorates informs salt selection. DTA and TG data covering the range 40–800 °C demonstrate that La(ClO₄)₃ exhibits the highest thermal decomposition temperature among the La, Pr, Nd, and Sm perchlorates examined (trend: La > Pr > Nd > Sm) [5]. This positions La(ClO₄)₃ as the preferred perchlorate source when thermal robustness within the light lanthanide series is a critical experimental parameter.

Homogeneous Catalysis Requiring Defined La³⁺ Lewis Acidity

Researchers developing Lewis acid-catalyzed organic transformations where the La³⁺ cation must function without competing anion coordination should consider La(ClO₄)₃. The perchlorate anion's demonstrated non-coordinating behavior across aqueous and mixed organic solvent systems ensures that the La³⁺ center remains accessible for substrate activation [2]. Early work established La(ClO₄)₃ as an effective catalyst for the novel formation of 4-substituted-2,6-dimethylpyrimidines from cyclic secondary amines and acetonitrile [6]. Unlike lanthanum triflate—which offers water stability but at higher procurement cost—La(ClO₄)₃ provides a more economical alternative for anhydrous or controlled-moisture catalytic applications where perchlorate's non-coordinating character is beneficial.

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